1-(4-Isopropoxyphenyl)ethanol
Description
1-(4-Isopropoxyphenyl)ethanol is a secondary alcohol featuring a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the para position and a hydroxymethyl (–CH(OH)CH₃) group at the benzylic position. The substitution of the ketone group in ethanone derivatives with a secondary alcohol moiety typically enhances hydrogen-bonding capacity and modifies solubility and reactivity.
Key inferred properties:
- Molecular formula: C₁₁H₁₆O₂ (based on ethanone derivative C₁₁H₁₄O₂ with reduction of ketone to alcohol) .
- Molecular weight: ~180.23 g/mol.
- Functional groups: Para-isopropoxy (electron-donating), secondary alcohol (reactive site for esterification/oxidation).
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3 |
InChI Key |
OXCJDAQAKNOBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 1-(4-Isopropoxyphenyl)ethanol with structurally similar compounds, highlighting substituent effects and physical properties:
*Inferred data; †Synthesized via methods analogous to 1-(4-Phenoxyphenyl)ethenone .
Key Observations:
- Substituent Effects: Electron-donating groups: Isopropoxy and methoxy groups enhance aromatic ring electron density, affecting reactivity in electrophilic substitution. Cyclohexyloxy (in 1e, ) and phenoxy groups introduce steric bulk, reducing solubility . Hydroxyl vs. Alkoxy: 1-(4-Hydroxyphenyl)ethanol exhibits higher polarity and acidity (pKa ~10 for phenolic –OH) compared to the isopropoxy analog, which is more lipophilic .
- Physical Properties: Boiling points correlate with molecular weight and substituent bulk. Phenoxy derivatives (e.g., 1a in ) have higher boiling points than isopropoxy analogs due to increased van der Waals interactions . Hydrogen bonding in secondary alcohols (e.g., –CH(OH)CH₃) increases solubility in polar solvents compared to ketones .
Reactivity:
- Oxidation: The secondary alcohol in this compound can be oxidized back to the ketone (ethanone) using agents like CrO₃.
- Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications (e.g., prodrug design) .
- Electrophilic Aromatic Substitution : The isopropoxy group directs incoming electrophiles to the ortho/para positions, though steric hindrance may favor para substitution.
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